molecular formula C22H23NO4 B11640006 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B11640006
M. Wt: 365.4 g/mol
InChI Key: LUAWKKCKFGAVBA-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexane-1,3-dione core substituted with a 3,4-dimethoxyphenyl group and a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both methoxy and amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C22H23NO4/c1-14-4-7-17(8-5-14)23-13-18-19(24)10-16(11-20(18)25)15-6-9-21(26-2)22(12-15)27-3/h4-9,12-13,16,24H,10-11H2,1-3H3

InChI Key

LUAWKKCKFGAVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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